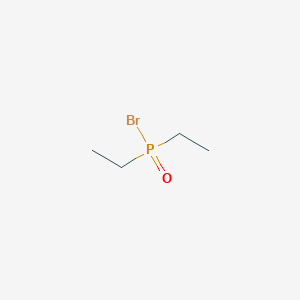
Diethylphosphinic bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethylphosphinic bromide is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to two ethyl groups and a bromine atom. This compound is of significant interest due to its applications in various chemical reactions and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Diethylphosphinic bromide can be synthesized through the reaction of diethylphosphinic acid with bromine. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction is as follows:
(C2H5)2P(O)H+Br2→(C2H5)2P(O)Br+HBr
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure to maximize yield and purity. The use of high-purity reagents and advanced purification techniques is essential to obtain a high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: Diethylphosphinic bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form diethylphosphinic acid or other oxidized derivatives.
Reduction Reactions: Reduction can lead to the formation of diethylphosphine.
Common Reagents and Conditions:
Nucleophiles: Common nucleophiles include hydroxide ions, amines, and alkoxides.
Oxidizing Agents: Hydrogen peroxide and other peroxides are commonly used.
Reducing Agents: Lithium aluminum hydride and other hydride donors are effective.
Major Products:
Diethylphosphinic Acid: Formed through oxidation.
Diethylphosphine: Formed through reduction.
Substituted Phosphinic Compounds: Formed through nucleophilic substitution.
Applications De Recherche Scientifique
Diethylphosphinic bromide has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of various organophosphorus compounds.
Biology: Investigated for its potential role in biochemical pathways involving phosphorus-containing compounds.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of diethylphosphinic bromide involves its reactivity with nucleophiles and electrophiles. The bromine atom acts as a leaving group, facilitating substitution reactions. The phosphorus atom can form bonds with various nucleophiles, leading to the formation of new compounds. The compound’s reactivity is influenced by the electronic and steric effects of the ethyl groups attached to the phosphorus atom.
Comparaison Avec Des Composés Similaires
Diethylphosphinic Acid: Similar in structure but lacks the bromine atom.
Diethylphosphine: A reduced form of diethylphosphinic bromide.
Triethylphosphine: Contains an additional ethyl group compared to this compound.
Uniqueness: this compound is unique due to the presence of the bromine atom, which imparts distinct reactivity and chemical properties. This makes it a valuable reagent in various chemical transformations that are not possible with its analogs.
Propriétés
Numéro CAS |
603932-63-4 |
|---|---|
Formule moléculaire |
C4H10BrOP |
Poids moléculaire |
185.00 g/mol |
Nom IUPAC |
1-[bromo(ethyl)phosphoryl]ethane |
InChI |
InChI=1S/C4H10BrOP/c1-3-7(5,6)4-2/h3-4H2,1-2H3 |
Clé InChI |
JVQNKZPGPIESSJ-UHFFFAOYSA-N |
SMILES canonique |
CCP(=O)(CC)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Benzo[1,3]dioxol-5-yl-6-methyl-2-oxo-1,2,3,4-tetrahydro-pyrimidine-5-carboxylic acid butyl ester](/img/structure/B12571136.png)
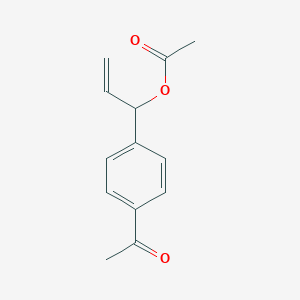
![Octakis[(3,5-dimethylphenyl)sulfanyl]naphthalene](/img/structure/B12571147.png)
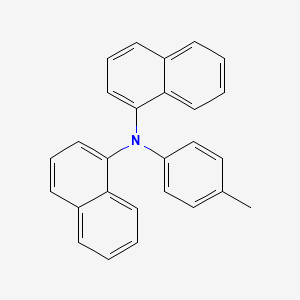

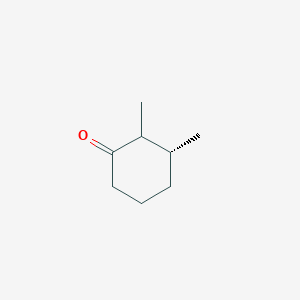
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571162.png)
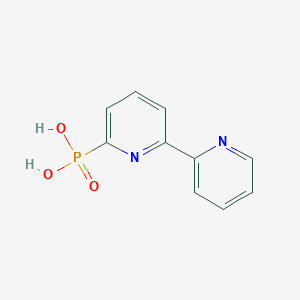
![6-[(Prop-2-yn-1-yl)oxy]naphthalene-2-carboxylic acid](/img/structure/B12571186.png)
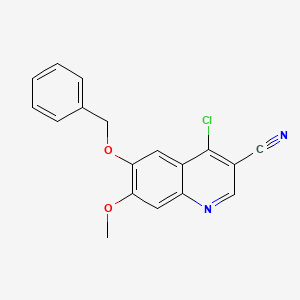
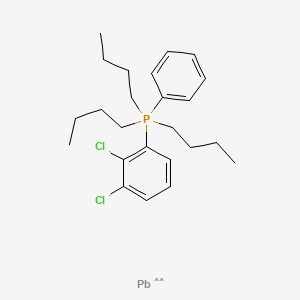
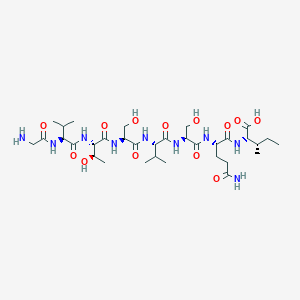
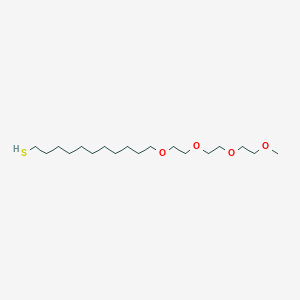
![Acetamide,2-[(8-methoxy-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-N-propyl-](/img/structure/B12571207.png)
